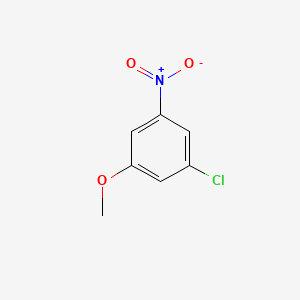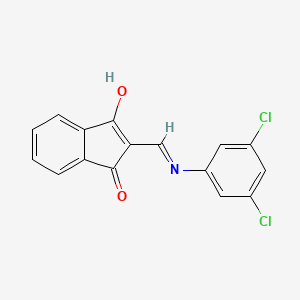
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, also known as dichloroindanone or DCI, is an organic molecule with potential applications in various fields of research and industry. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Synthesis Analysis
Indane-1,3-dione, the parent compound of this compound, can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . The most straightforward synthesis procedure consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis
The molecular formula of this compound is C16H9Cl2NO2. Further structural analysis would require more specific data such as IR, 1H NMR, 13C NMR and GC-MS spectral analysis .Chemical Reactions Analysis
Indane-1,3-dione, the core structure of this compound, is known to undergo various chemical reactions. It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical And Chemical Properties Analysis
The molecular weight of this compound is 318.15. More detailed physical and chemical properties would require additional data.Scientific Research Applications
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has been studied for its potential applications in various scientific fields. It has been used in the synthesis of other compounds, such as 5-chloro-3-methyl-2-phenyl-2-oxazoline, and it has been used as an intermediate in the synthesis of other compounds, such as 4-chlorobenzoic acid. It has also been studied for its potential applications in biochemistry and physiology, as it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
Target of Action
The primary target of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is Cyclin Dependent Kinase 2 (CDK2) . CDK2, in complex with its cyclins (cyclin A and cyclin E), is known to regulate the cell cycle at the G1/S transition .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The docking results against CDK2 gave insights on its inhibitory activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the G1/S transition . This can lead to the arrest of cell division and potentially induce cell death in rapidly dividing cells, such as cancer cells . The exact biochemical pathways and their downstream effects involved in this process are complex and may vary depending on the specific cellular context.
Result of Action
The compound has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity . It showed cytotoxicity with an IC50 of 42.30 µM and demonstrated good anti-inflammatory properties .
Advantages and Limitations for Lab Experiments
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory, and the reaction is typically fast and efficient. Additionally, it is a relatively inexpensive compound, and it is stable in aqueous solution. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it can be toxic to humans and animals if ingested. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), and thus could potentially interfere with the results of laboratory experiments involving COX-2.
Future Directions
There are several potential future directions for research on 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione. One potential direction is to further study its biochemical and physiological effects on the body. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, as well as its potential applications in biochemistry and physiology. Additionally, further research could be conducted on its potential toxicity and its potential to interfere with laboratory experiments involving COX-2. Finally, further research could be conducted on its potential to interact with other enzymes, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).
Synthesis Methods
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione can be synthesized from 3,5-dichloroaniline and ethylenediamine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 3,5-dichloroaniline is reacted with ethylenediamine to form an intermediate compound, and then the intermediate compound is reacted with aqueous sodium hydroxide to form the final product, this compound. The reaction is carried out at a temperature of 30-50°C, and the reaction time is typically between 1-2 hours.
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRCYOZVFSYSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
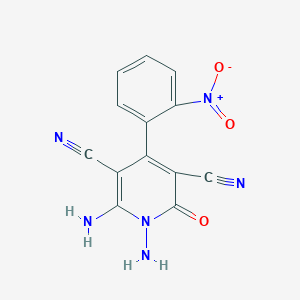
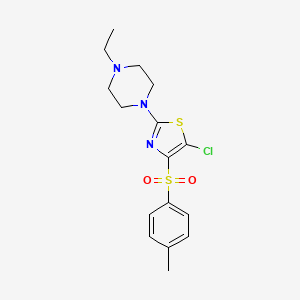
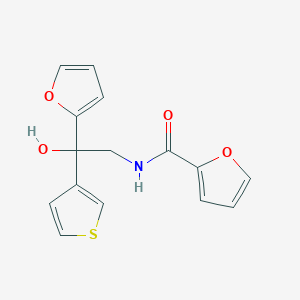

![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)
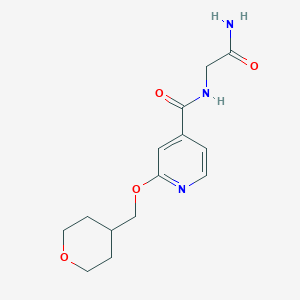
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)
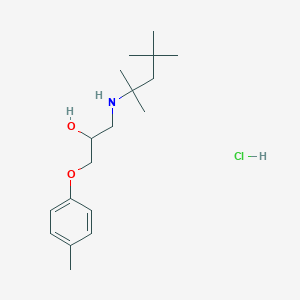
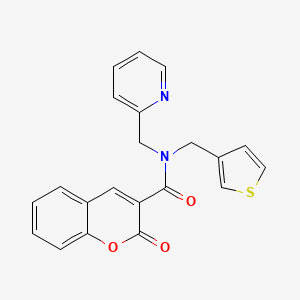
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)
